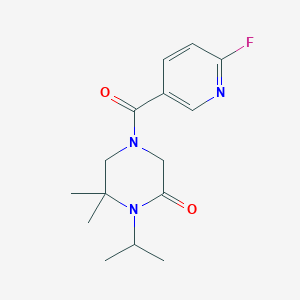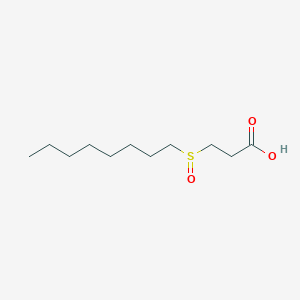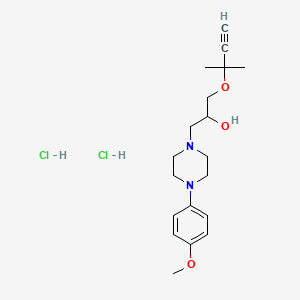
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid" is a chemical compound that falls within the broader class of pyrimidine derivatives. Pyrimidines are of significant interest due to their presence in DNA and RNA, where they serve as fundamental components. These compounds, especially when substituted with various functional groups, exhibit a wide range of biological activities and are pivotal in medicinal chemistry for drug development.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep chemical reactions that can include cyclization, alkylation, and amidation processes. For example, 2-Amino-4-aryl-6-(ω-carboxyalkyl)-5H-pyrrolo[3,4-d]pyrimidin-7-(6H)ones have been prepared via a one-pot synthesis from β-alanine, showcasing the versatility of pyrimidine synthesis methodologies (Madhav, Snyder, & Southwick, 1980).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid, is characterized by the presence of hydrogen bonds that can significantly influence their electronic structures and molecular geometry. Studies such as those conducted by Orozco et al. (2009) provide insights into how intramolecular N-H...O hydrogen bonds play a crucial role in the molecular configuration of pyrimidine derivatives, leading to the formation of distinct molecular motifs and hydrogen-bonded structures (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclizations, which can modify their chemical properties significantly. For instance, the reactivity towards different (hetero)aromatic C-nucleophiles demonstrates the compound's versatility in undergoing chemical transformations to yield new pyrimidine-based structures (Smolobochkin et al., 2019).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in drug formulation. The crystalline structure analysis often reveals the polarization of the molecular-electronic structure, which affects the compound's solubility and stability (Cheng et al., 2011).
科学的研究の応用
Crystallographic Studies
- Pyrimidine derivatives like 4-amino-5-chloro-2,6-dimethylpyrimidine, related to 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid, have been extensively studied for their crystallographic properties. These studies reveal insights into molecular recognition processes, which are critical for pharmaceutical applications involving hydrogen bonding (Rajam et al., 2017).
Molecular Interactions and Hydrogen Bonding
- Investigations into the hydrogen-bonding patterns of pyrimidine derivatives demonstrate their significance in forming stable molecular structures, essential for designing drugs and other molecular compounds (Hemamalini et al., 2006).
Biological Evaluation
- Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and cytotoxic activities, showing potential in developing new pharmaceutical compounds (Aggarwal et al., 2014).
Molecular Adducts and Hydrogen-Bonding Interactions
- The formation of molecular adducts involving pyrimidine derivatives, and their hydrogen-bonding interactions, have been examined, providing valuable insights into the development of new chemical compounds (Lynch et al., 2000).
Co-crystal Design
- Co-crystal design involving pyrimidine units offers insights into the development of new materials with desired properties, such as pharmaceuticals and molecular devices (Rajam et al., 2018).
Hydration Studies
- Studies on the hydration of pyrimidine derivatives, like the dimethylpyrimidin-2-yl esters, contribute to understanding their chemical properties and potential applications in various industries (Kress, 1994).
Hydrogen-Bonded Ring Motifs
- Research on hydrogen-bonded ring motifs in aminopyrimidine derivatives highlights their structural significance, which is crucial in drug design and development (Balasubramani et al., 2007).
Fluorescence Binding Studies
- Fluorescence binding studies of pyrimidine derivatives with proteins like bovine serum albumin can lead to the development of new diagnostic tools and therapeutic agents (Meng et al., 2012).
Theoretical Studies and Antioxidant Activity
- Theoretical studies combined with practical evaluations of the antioxidant activity and DNA binding properties of pyrimidine derivatives provide a comprehensive understanding of their potential biomedical applications (Yılmaz et al., 2020).
Herbicidal Activities
- Research into the herbicidal activities of pyrimidine derivatives highlights their potential use in agriculture for controlling harmful plant species (Fu-b, 2014).
Catalysis and Synthesis
- Studies on the catalysis and synthesis of compounds using pyrimidine derivatives, such as in the deconjugative esterification of acids, contribute to the advancement of synthetic chemistry (Sano et al., 2006).
特性
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7-6-8(2)13-11(12-7)14-5-3-4-9(14)10(15)16/h6,9H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEOBTIRZQUURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2488030.png)
![2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2488033.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid](/img/structure/B2488034.png)

![2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B2488038.png)

![3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2488040.png)
![N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine](/img/structure/B2488042.png)